N-[2-(diethylamino)ethyl]-N'-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(diethylamino)ethyl]-N’-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide is a synthetic organic compound characterized by the presence of a thiadiazole ring and a diethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-N’-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide under basic conditions, followed by cyclization with an appropriate alkyl halide.
Attachment of the Diethylaminoethyl Group: The diethylaminoethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the thiadiazole intermediate with diethylaminoethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Final Coupling: The final step involves coupling the intermediate with ethanediamide under conditions that promote amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines under strong reducing conditions.
Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(diethylamino)ethyl]-N’-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, N-[2-(diethylamino)ethyl]-N’-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its incorporation into polymers or other materials can lead to the creation of advanced composites.
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]-N’-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The diethylaminoethyl group can facilitate binding to specific sites on proteins, while the thiadiazole ring can participate in various non-covalent interactions, such as hydrogen bonding or π-π stacking. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-N’-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide: Similar structure but with dimethylamino instead of diethylamino group.
N-[2-(diethylamino)ethyl]-N’-(5-methyl-1,3,4-thiadiazol-2-yl)ethanediamide: Similar structure but with a methyl group instead of a propyl group on the thiadiazole ring.
N-[2-(diethylamino)ethyl]-N’-(5-ethyl-1,3,4-thiadiazol-2-yl)ethanediamide: Similar structure but with an ethyl group instead of a propyl group on the thiadiazole ring.
Uniqueness
N-[2-(diethylamino)ethyl]-N’-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide is unique due to the specific combination of the diethylaminoethyl group and the propyl-substituted thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
370077-97-7 |
---|---|
Molecular Formula |
C13H23N5O2S |
Molecular Weight |
313.42 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-N'-(5-propyl-1,3,4-thiadiazol-2-yl)oxamide |
InChI |
InChI=1S/C13H23N5O2S/c1-4-7-10-16-17-13(21-10)15-12(20)11(19)14-8-9-18(5-2)6-3/h4-9H2,1-3H3,(H,14,19)(H,15,17,20) |
InChI Key |
FNWCCJCZNDEQMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C(=O)NCCN(CC)CC |
solubility |
46.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.